molecular formula C10H11ClO4S B7529485 5-Chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine

5-Chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No. B7529485
M. Wt: 262.71 g/mol
InChI Key: DBVLKTAVNWQKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MDMA, which is commonly referred to as ecstasy. However,

Mechanism of Action

MDMA works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This results in increased feelings of empathy, emotional openness, and social bonding.
Biochemical and physiological effects:
MDMA has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin and vasopressin, which are involved in social bonding and attachment.

Advantages and Limitations for Lab Experiments

One advantage of using MDMA in lab experiments is its ability to induce a state of empathy and social bonding, which can be useful in studying social behavior and interactions. However, the limitations of using MDMA in lab experiments include its potential for abuse and the ethical concerns surrounding its use.

Future Directions

1. Further research into the potential therapeutic effects of MDMA in the treatment of other mental health disorders such as depression and addiction.
2. Development of safer and more effective MDMA-based therapies.
3. Investigation of the long-term effects of MDMA use on the brain and body.
4. Study of the effects of MDMA on social behavior and interactions in different populations.
5. Exploration of the potential of MDMA as a tool for enhancing empathy and social bonding in healthy individuals.

Synthesis Methods

The synthesis of 5-Chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine involves the reaction of safrole with hydrochloric acid and thionyl chloride to produce 3,4-methylenedioxyphenylpropan-2-one. This intermediate is then reacted with methylamine to produce MDMA.

Scientific Research Applications

5-Chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine has been extensively studied for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Studies have shown that MDMA-assisted psychotherapy can significantly reduce symptoms of PTSD and anxiety in patients.

properties

IUPAC Name

5-chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-16(12,13)6-7-4-8(11)10-9(5-7)14-2-3-15-10/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVLKTAVNWQKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC2=C(C(=C1)Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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